N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C18H20F3N3O2S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H20F3N3O2S/c1-23(17-8-4-5-11-22-17)14-9-12-24(13-10-14)27(25,26)16-7-3-2-6-15(16)18(19,20)21/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI Key |
ZHNFFVVRPXGXCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
- **Industrial Applications
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for drug candidates targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
